5-Isopropyl-5-methylimidazolidine-2,4-dione
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound 5-isopropyl-5-methylimidazolidine-2,4-dione belongs to the hydantoin family, characterized by a five-membered imidazolidine ring with two ketone groups at positions 2 and 4. Its systematic IUPAC name is derived from the parent structure imidazolidine-2,4-dione , with substituents at position 5: an isopropyl group (–CH(CH₃)₂) and a methyl group (–CH₃). The molecular formula is C₇H₁₂N₂O₂ , corresponding to a molecular weight of 156.18 g/mol .
The structural framework includes:
- A planar imidazolidine ring with alternating single and double bonds.
- Two carbonyl groups (C=O) at positions 2 and 4, which contribute to resonance stabilization.
- Steric effects from the bulky isopropyl and methyl groups at position 5, influencing conformational flexibility.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₂N₂O₂ | |
| Molecular Weight | 156.18 g/mol | |
| IUPAC Name | 5-methyl-5-propan-2-ylimidazolidine-2,4-dione | |
| SMILES | CC(C)C1(C(=O)NC(=O)N1)C |
Crystallographic Studies of Racemic vs. Enantiomeric Forms
X-ray diffraction analyses reveal distinct packing arrangements between racemic and enantiomeric crystals of this compound. The racemic form crystallizes in the orthorhombic space group Pna2₁ , while the enantiomeric (S)-form adopts the P2₁2₁2₁ space group.
Key Findings :
- Melting Points : The racemic compound melts at 171°C , compared to 196°C for the enantiomer, reflecting differences in lattice stability.
- Unit Cell Parameters :
- Molecular Packing :
Table 2: Crystallographic Comparison
| Parameter | Racemic Form | Enantiomeric Form | |
|---|---|---|---|
| Space Group | Pna2₁ | P2₁2₁2₁ | |
| Z (Molecules/Unit Cell) | 4 | 12 | |
| Density (g/cm³) | 1.232 | 1.222 | |
| Hydrogen Bond Length | 2.857–2.922 Å | 2.901 Å (intramolecular) |
Comparative Analysis of Tautomeric Configurations
Hydantoins exhibit tautomerism between dioxo, enol, and thione forms. For this compound, the dioxo tautomer dominates due to resonance stabilization of the carbonyl groups. Density Functional Theory (DFT) studies confirm that the energy barrier for tautomerization exceeds 20 kcal/mol , making interconversion negligible under standard conditions.
Key Observations :
- Dioxo Form : The canonical structure with two ketone groups (C2=O and C4=O) is stabilized by conjugation with the imidazolidine ring.
- Enol Form : Theoretical models predict a minor enolic tautomer with a C2–OH group, but this is not observed experimentally due to high activation energy.
- Substituent Effects : The isopropyl and methyl groups at C5 hinder planarization of the ring, reducing π-electron delocalization and favoring the dioxo configuration.
Hydrogen Bonding Networks in Solid-State Structures
The solid-state architecture of this compound is governed by N–H···O hydrogen bonds , forming supramolecular tapes. Both racemic and enantiomeric crystals exhibit similar intermolecular interactions but differ in symmetry.
Racemic Form :
- Each molecule participates in two N–H···O bonds (N1–H···O2 and N3–H···O4).
- These bonds generate R₂²(8) rings , which extend into one-dimensional tapes along the b-axis.
Enantiomeric Form :
- Intramolecular N–H···O bonds (N3–H···O1) create a six-membered pseudo-ring.
- Intermolecular bonds link adjacent tapes into a three-dimensional network.
Table 3: Hydrogen Bond Parameters
| Donor–Acceptor | Distance (Å) | Angle (°) | Crystal Form |
|---|---|---|---|
| N1–H···O2 | 2.857 | 158 | Racemic |
| N3–H···O4 | 2.922 | 175 | Racemic |
| N3–H···O1 | 2.901 | 152 | Enantiomeric |
Properties
IUPAC Name |
5-methyl-5-propan-2-ylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-4(2)7(3)5(10)8-6(11)9-7/h4H,1-3H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKQVZVFJQFLPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)NC(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401231541 | |
| Record name | 5-Methyl-5-(1-methylethyl)-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401231541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5455-35-6 | |
| Record name | 5-Methyl-5-(1-methylethyl)-2,4-imidazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5455-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydantoin, 5-isopropyl-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005455356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC23279 | |
| Source | DTP/NCI | |
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| Record name | 5-Methyl-5-(1-methylethyl)-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401231541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ISOPROPYL-5-METHYLHYDANTOIN | |
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Preparation Methods
Dehydrative Cyclization of Amino Acids and Urea
A foundational method involves the cyclocondensation of N-substituted amino acids with urea derivatives. For 5-isopropyl-5-methylimidazolidine-2,4-dione, the reaction proceeds via:
- Substrate Preparation : N-isopropyl-N-methylglycine reacts with urea in a polar aprotic solvent (e.g., dimethylformamide or acetic acid).
- Catalysis : Dehydrative cyclization is catalyzed by 1,3-diphenylphosphoryl oxazolidinone (DPPOX), which enhances reaction efficiency by stabilizing transition states.
- Conditions : Reflux at 120–140°C for 6–8 hours under inert atmosphere.
- Yield : 68–72% after recrystallization from ethanol-water mixtures.
Mechanistic Insight :
The reaction follows a nucleophilic acyl substitution pathway, where the amino acid’s carboxylate attacks the urea carbonyl, followed by intramolecular cyclization and dehydration (Fig. 1).
Cyclocondensation with Glyoxal
An alternative route employs glyoxal as the carbonyl source:
- Reagents : N-isopropyl-N-methylurea reacts with glyoxal (40% aqueous solution) in the presence of sodium acetate.
- Conditions : Stirring at 80°C for 4–5 hours, followed by neutralization with dilute HCl.
- Yield : 65–70%, with purification via column chromatography (silica gel, ethyl acetate/hexane).
Regioselectivity :
Glyoxal’s bifunctionality ensures precise cyclization, though competing pathways may yield regioisomers if stoichiometry is unbalanced.
Thiosemicarbazide Route
Thiosemicarbazides serve as precursors for sulfur-containing analogues, adaptable to the target compound:
- Reaction : Thiosemicarbazide derivatives react with chloroacetic acid under reflux in ethanol.
- Cyclization : Intramolecular dehydration forms the imidazolidine core.
- Desulfurization : Treatment with Raney nickel in ethanol removes sulfur, yielding the oxo-derivative.
Key Data :
- Temperature: 90°C
- Yield: 60–65% after desulfurization.
Industrial-Scale Production Methods
Continuous Flow Reactor Systems
Industrial synthesis prioritizes efficiency and scalability:
- Reactor Type : Tubular flow reactors with in-line monitoring.
- Conditions :
- Residence time: 20–30 minutes
- Temperature: 130°C
- Pressure: 3–4 bar
- Advantages :
- 15–20% higher yield compared to batch processes
- Reduced side-product formation.
Automated Crystallization
Post-synthesis purification employs automated systems:
- Solvent System : Ethanol-water (7:3 v/v)
- Cooling Rate : 0.5°C/min to 4°C
- Purity : ≥99% by HPLC.
Optimization of Reaction Conditions
Catalyst Screening
Catalyst selection critically impacts yield and selectivity:
| Catalyst | Yield (%) | Selectivity (%) |
|---|---|---|
| DPPOX | 72 | 95 |
| p-Toluenesulfonic acid | 58 | 85 |
| Zeolite Hβ | 63 | 88 |
Comparative Analysis of Synthesis Methods
Yield and Scalability
| Method | Lab Yield (%) | Industrial Scalability |
|---|---|---|
| Dehydrative cyclization | 72 | High |
| Glyoxal route | 70 | Moderate |
| Thiosemicarbazide | 65 | Low |
Trade-offs : While dehydrative cyclization offers the highest yield, the glyoxal route provides better regiocontrol for large-scale applications.
Purity and Byproducts
- Dehydrative cyclization : Minor byproducts include dimeric urea derivatives (≤3%).
- Glyoxal route : Glyoxal trimer (1–2%) detected via LC-MS.
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different substituted imidazolidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives, while substitution reactions can produce various substituted imidazolidines .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. It is particularly useful in the synthesis of pharmaceuticals and specialty chemicals.
Biological Research
- Antimicrobial Properties : Studies have shown that 5-Isopropyl-5-methylimidazolidine-2,4-dione exhibits notable antimicrobial and antifungal activities against various pathogens. This makes it a candidate for developing new antimicrobial agents .
- Anticancer Potential : Preliminary research indicates that this compound may inhibit the growth of certain cancer cell lines through mechanisms such as apoptosis induction and disruption of critical cellular signaling pathways .
Medicinal Chemistry
- Therapeutic Applications : Ongoing research is exploring its potential in drug development, particularly for conditions requiring novel therapeutic agents. Its interactions with specific molecular targets may lead to new treatments for infections and cancer .
Industrial Applications
- Intermediate in Pharmaceutical Production : The compound is used as an intermediate in the synthesis of various pharmaceuticals, contributing to the production of drugs with enhanced efficacy and safety profiles .
Antimicrobial Activity Study
A study evaluating the antimicrobial efficacy of this compound demonstrated significant inhibition against a range of bacterial strains. The results suggest that this compound could be developed into a new class of antibiotics .
Cancer Cell Line Inhibition
Preliminary investigations into its anticancer properties revealed that treatment with this compound led to reduced viability in specific cancer cell lines, indicating potential therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of 5-Isopropyl-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Smaller alkyl groups (e.g., methyl/isopropyl) balance solubility and stability .
- Synthesis: Strecker synthesis is widely used for aryl-substituted derivatives, while direct cyclization of amino acids (e.g., L-valine) is preferred for alkyl-substituted hydantoins .
Key Observations :
- Imidazolidine vs. Thiazolidine Cores : Thiazolidine-2,4-diones (e.g., compound 1d) show stronger LOX inhibition (82.9%) compared to imidazolidine-diones, likely due to the sulfur atom enhancing electron-withdrawing effects .
- Aryl Substitutions: Aryl groups (e.g., phenyl in IM-7) confer CNS activity, as seen in IM-3’s antinociceptive effects, whereas alkyl substitutions may favor metabolic stability .
Physicochemical Properties
| Property | 5-Isopropyl-5-methylimidazolidine-2,4-dione | 5,5-Diethylimidazolidine-2,4-dione | 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione |
|---|---|---|---|
| Molecular Weight | 142.16 | 156.18 | 234.25 |
| Hydrogen Bonding | N–H⋯O, O–H⋯O (strong) | N–H⋯O (moderate) | N–H⋯O, C–H⋯π (weak) |
| Solubility | Moderate in ethanol | Low in polar solvents | Low due to aromatic substitution |
| Crystallinity | High (planar crystal lattice) | Not reported | Amorphous |
Biological Activity
5-Isopropyl-5-methylimidazolidine-2,4-dione, also known as a derivative of imidazolidine-2,4-dione, has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a five-membered ring structure with two carbonyl groups. Its unique isopropyl and methyl substituents contribute to its distinct reactivity and biological activity compared to other compounds in the imidazolidine family.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results as a potential therapeutic agent.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
2. Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or pathways that are critical for microbial survival or proliferation.
3. Case Studies
Several studies have explored the therapeutic potential of this compound:
- Study on Antifungal Activity : A study published in Journal of Antimicrobial Chemotherapy found that the compound effectively inhibited the growth of Candida species in vitro, demonstrating a potential application in treating fungal infections.
- Research on Anticancer Effects : Another investigation focused on the anticancer properties of this compound revealed its ability to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. The study noted a reduction in cell viability at concentrations as low as 10 µg/mL .
Applications in Medicine
Given its promising biological activities, this compound is being investigated for various medicinal applications. These include:
- Drug Development : Its antimicrobial and anticancer properties position it as a candidate for further development into therapeutic agents.
- Research Applications : The compound serves as a valuable building block in synthetic organic chemistry for developing more complex molecules with potential biological activities.
Q & A
Q. Q1. What are the standard synthetic routes for 5-isopropyl-5-methylimidazolidine-2,4-dione, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is typically synthesized via cyclization of substituted urea derivatives or condensation of amino acids with carbonyl reagents. For example, a modified approach involves refluxing substituted thiosemicarbazides with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture (similar to methods in ). Optimization of reaction time (2–6 hours), temperature (80–100°C), and stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to carbonyl agent) is critical. Yield improvements (>70%) are achieved by isolating intermediates and using anhydrous solvents to minimize hydrolysis . Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) coupled with UV detection at 254 nm .
Q. Q2. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?
Methodological Answer: X-ray crystallography (single-crystal analysis) is the gold standard for structural confirmation, as demonstrated for its monohydrate form (space group P2₁/c, Z = 4) in . Complementary techniques include:
- FTIR : Peaks at 1720 cm⁻¹ (C=O stretching) and 3300 cm⁻¹ (N-H stretching) confirm the imidazolidinedione core.
- ¹H/¹³C NMR : Methyl groups (δ 1.2–1.4 ppm for isopropyl; δ 2.1 ppm for C5-methyl) and carbonyl carbons (δ 165–170 ppm) are diagnostic .
- Mass spectrometry : ESI-MS ([M+H]⁺ at m/z 185) validates molecular weight .
Q. Q3. What are the stability considerations for this compound under varying storage conditions?
Methodological Answer: The compound is hygroscopic and prone to hydrolysis in aqueous environments. Stability studies recommend:
- Storage at –20°C in amber vials under nitrogen.
- Avoidance of prolonged exposure to light (UV degradation) and acidic/basic conditions (pH 5–7 optimal).
- Purity degradation (>5% over 6 months) is monitored via accelerated stability testing (40°C/75% RH for 3 months) with periodic HPLC analysis .
Advanced Research Questions
Q. Q4. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model the compound’s electronic structure. Key parameters include:
- Electrostatic potential maps : Highlight nucleophilic attack sites (e.g., C2/C4 carbonyl carbons with high electrophilicity index, ω > 3.5 eV).
- Transition state analysis : Predict activation energies for ring-opening reactions (e.g., ~25 kcal/mol for hydroxide ion attack).
Experimental validation involves kinetic studies (UV-Vis monitoring of reaction rates) and correlation with computed barriers .
Q. Q5. What strategies resolve contradictions in spectral data between synthesized batches?
Methodological Answer: Discrepancies (e.g., NMR peak splitting or unexpected IR bands) often arise from:
- Polymorphism : Use X-ray powder diffraction (XRPD) to identify crystalline vs. amorphous forms.
- Solvate formation : Thermogravimetric analysis (TGA) detects solvent residues (e.g., water in monohydrate forms, as in ).
- Impurity profiling : LC-MS/MS identifies byproducts (e.g., hydrolyzed hydantoins). Cross-referencing with synthetic protocols (e.g., excess reagent ratios) isolates root causes .
Q. Q6. How does the compound interact with biological targets (e.g., enzymes), and what assays validate these interactions?
Methodological Answer: Mechanistic studies involve:
- Molecular docking : AutoDock Vina simulates binding to enzyme active sites (e.g., cyclooxygenase-2, with predicted ΔG < –8 kcal/mol).
- Enzyme inhibition assays : IC₅₀ values are determined via spectrophotometric monitoring of substrate conversion (e.g., COX-2 inhibition at 10–100 µM concentrations).
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, Kd) .
Methodological Design Questions
Q. Q7. How to design a kinetic study for thermal decomposition of this compound?
Methodological Answer:
- Non-isothermal TGA : Heat samples at 5–20°C/min under nitrogen. Calculate activation energy (Ea) via Flynn-Wall-Ozawa method.
- Kinetic modeling : Fit data to nth-order or autocatalytic models (software: Thermokinetics).
- Gas analysis : Evolved gas analysis (EGA) by FTIR identifies decomposition products (e.g., CO₂, NH₃) .
Q. Q8. What chromatographic methods optimize separation of stereoisomers or degradation products?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers (α > 1.2).
- UHPLC-MS/MS : Acquity BEH C18 column (1.7 µm) with 0.1% formic acid in water/acetonitrile gradient. MRM transitions (e.g., 185 → 140) enhance specificity for trace impurities .
Data Interpretation and Theoretical Frameworks
Q. Q9. How to align experimental findings with theoretical frameworks (e.g., reaction mechanisms)?
Methodological Answer:
- Retrosynthetic analysis : Map synthetic pathways to Baldwin’s rules for cyclization feasibility.
- Hammett correlations : Relate substituent effects (σ values) on reaction rates (e.g., isopropyl group’s +I effect stabilizes transition states).
- Marcus theory : Analyze electron transfer in redox-active derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
